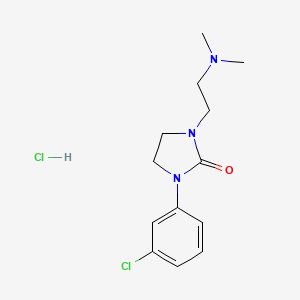
Imidoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
イミドリン塩酸塩は、分子式がC13H19Cl2N3Oである化学化合物です。 この化合物は、イミダゾールから二重結合の1つを還元することにより正式に誘導されるヘテロ環のクラスであるイミダゾリンの誘導体です .
準備方法
合成経路と反応条件
イミドリン塩酸塩の合成は、通常、アミドニトリルの環化によって二置換イミダゾールを形成することを含みます。 この反応は、多くの場合、ニッケルによって触媒され、プロト脱金属化、互変異性化、および脱水環化を含む一連のステップを経ます . 反応条件は、アリールハライドや芳香族ヘテロ環などのさまざまな官能基を含めるのに十分なほど穏やかです .
工業生産方法
イミドリン塩酸塩の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した、化合物の大量合成が含まれます。 このプロセスは、通常、効率とスケーラビリティを高めるために、高度な触媒システムと連続フローリアクターの使用を含みます .
化学反応の分析
反応の種類
イミドリン塩酸塩は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな酸化生成物を形成することができます。
還元: 特定の条件下で還元されて、還元された誘導体を生成することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます . 反応条件は、目的の生成物に応じて異なりますが、多くの場合、制御された温度とpHレベルを伴います .
生成される主要な生成物
これらの反応から生成される主要な生成物には、さまざまな置換イミダゾール、還元されたイミダゾリン誘導体、および他の官能化された化合物などがあります .
科学研究への応用
イミドリン塩酸塩は、次のものを含む幅広い科学研究への応用があります。
科学的研究の応用
Pharmacological Applications
1.1 Dental Medicine
Imidoline hydrochloride has been investigated for its use in dental procedures, particularly in managing pulpal tissue. A study proposed a conceptual model demonstrating that imidazoline derivatives can act as anesthetic adjuncts, enhancing hemostasis and antimicrobial activity during dental treatments. The study highlighted that these compounds could facilitate the management of pulpal exposure by promoting vasoconstriction and reducing bleeding .
1.2 Antiviral and Anticancer Activities
Research has shown that imidazoline derivatives exhibit antiviral properties against viruses such as Hepatitis C Virus (HCV) and possess anticancer activities. For instance, specific imidazole-based compounds demonstrated IC50 values as low as 0.26 μM against various cancer cell lines, indicating their potential for therapeutic applications in oncology .
1.3 Anti-inflammatory Effects
Imidazoline derivatives are also noted for their anti-inflammatory properties. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Corrosion Inhibition
This compound and its derivatives serve as effective corrosion inhibitors, particularly in the petroleum industry. Their low toxicity and environmental friendliness make them suitable for protecting metal surfaces from corrosion. The mechanism involves adsorption onto metal surfaces, forming a protective film that mitigates corrosive processes .
Table 1: Properties of Imidazoline Corrosion Inhibitors
| Property | Description |
|---|---|
| Toxicity | Low toxicity |
| Environmental Impact | Environmentally friendly |
| Mechanism | Adsorption on metal surfaces |
| Application | Widely used in oil and gas industries |
Surfactant Properties
This compound is also recognized for its surfactant properties, functioning effectively as a cationic surfactant in various applications, including detergents and textile softeners. Its molecular structure allows it to reduce surface tension, enhancing foaming and emulsifying capabilities .
Table 2: Applications of Imidazoline Surfactants
| Application | Description |
|---|---|
| Textile Softeners | Used to improve fabric feel |
| Detergents | Enhances cleaning efficiency |
| Emulsifiers | Stabilizes mixtures of oil and water |
Case Studies
Case Study 1: Dental Application
A clinical trial assessed the effectiveness of imidazoline derivatives in dental procedures, focusing on their role in pulpal management. Results indicated significant improvements in hemostasis and reduced postoperative pain when using these compounds compared to traditional methods .
Case Study 2: Corrosion Inhibition
In an industrial setting, imidazoline-based corrosion inhibitors were tested on pipelines exposed to harsh environments. The results showed a marked decrease in corrosion rates, demonstrating their efficacy in prolonging the lifespan of metal infrastructure .
作用機序
イミドリン塩酸塩の作用機序は、特定の分子標的および経路との相互作用を伴います。 この化合物は、血圧調節やグルコース代謝などのさまざまな生理学的プロセスに関与するイミダゾリン受容体に結合することが知られています . イミドリン塩酸塩のこれらの受容体への結合は、それらの活性を調節し、観察された生物学的効果をもたらします .
類似の化合物との比較
イミドリン塩酸塩は、その特定の構造と官能基のために、他の類似の化合物とは異なります。類似の化合物には次のものがあります。
イミダゾリン: 類似のコア構造を持つが、置換基が異なる化合物のクラス.
イミダゾール: 異なる化学的性質と用途を持つ、別の窒素含有ヘテロ環のクラス.
イミドリン塩酸塩は、イミダゾリン受容体への特異的な結合親和性と、さまざまな分野における幅広い用途により際立っています .
類似化合物との比較
Imidoline hydrochloride is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Imidazoline: A class of compounds with similar core structures but different substituents.
Imidazole: Another class of nitrogen-containing heterocycles with different chemical properties and applications.
This compound stands out due to its specific binding affinity to imidazoline receptors and its diverse range of applications in various fields .
生物活性
Imidoline hydrochloride is a compound that belongs to the imidazoline family, which has garnered significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with imidazoline receptors, potential therapeutic applications, and relevant research findings.
Overview of Imidazoline Receptors
Imidazoline receptors are classified into three main subtypes: I1, I2, and I3. Each subtype plays distinct roles in various physiological processes:
- I1 Receptors : Primarily involved in the central nervous system's regulation of blood pressure and may mediate the hypotensive effects of certain antihypertensive drugs like clonidine and its analogs .
- I2 Receptors : Associated with neuroprotection and analgesia. Agonists of this receptor subtype have shown promise in treating pain without the side effects typically associated with opioids .
- I3 Receptors : Less understood but believed to be involved in insulin secretion from pancreatic beta-cells, suggesting a potential role in metabolic disorders like diabetes .
1. Antihypertensive Effects
This compound acts as an agonist at I1 receptors, contributing to its antihypertensive properties. Research indicates that compounds targeting these receptors can lower blood pressure effectively while minimizing side effects compared to traditional α2-adrenergic agonists .
2. Analgesic Properties
Recent studies have highlighted the analgesic potential of imidoline derivatives, particularly through their action on I2 receptors. For instance, CR4056, a novel I2 receptor agonist, demonstrated significant antinociceptive effects in clinical trials, suggesting that this compound could be developed into a non-opioid analgesic .
3. Neurological Implications
Research has shown that this compound may exert neuroprotective effects. Activation of I2 receptors has been linked to protective mechanisms in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by modulating neurotransmitter systems and reducing oxidative stress .
Table 1: Summary of Key Research Findings on this compound
This compound exerts its biological effects primarily through selective binding to imidazoline receptors:
- I1 Receptor Activation : Leads to reduced sympathetic outflow, resulting in decreased heart rate and vascular resistance.
- I2 Receptor Activation : Modulates pain pathways and exhibits neuroprotective effects by influencing neurotransmitter release and reducing neuronal excitability.
特性
CAS番号 |
5588-31-8 |
|---|---|
分子式 |
C13H19Cl2N3O |
分子量 |
304.21 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-[2-(dimethylamino)ethyl]imidazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C13H18ClN3O.ClH/c1-15(2)6-7-16-8-9-17(13(16)18)12-5-3-4-11(14)10-12;/h3-5,10H,6-9H2,1-2H3;1H |
InChIキー |
SFIKANRWMMAUGN-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1CCN(C1=O)C2=CC(=CC=C2)Cl.Cl |
正規SMILES |
CN(C)CCN1CCN(C1=O)C2=CC(=CC=C2)Cl.Cl |
Key on ui other cas no. |
5588-31-8 |
同義語 |
1-(2-(N,N-dimethylamino)ethyl)-3-3-chlorophenyl-2-imidazolidinone imidoline imidoline hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















